molecular formula C7H3Cl2NO B3033933 5,6-Dichloro-1,3-benzoxazole CAS No. 1267335-10-3

5,6-Dichloro-1,3-benzoxazole

Cat. No.: B3033933
CAS No.: 1267335-10-3
M. Wt: 188.01 g/mol
InChI Key: LMICINUYKWISNU-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,3-benzoxazole (DCB) is an organic compound belonging to the benzoxazole class of compounds. It is a white crystalline solid with a molecular weight of 214.04 g/mol and a melting point of 172-174 °C. DCB is an important intermediate used in the synthesis of many organic compounds, such as pharmaceuticals, dyes, and polymers. DCB has also been used as a corrosion inhibitor in a variety of products.

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Antimicrobial Activities : Jayanna et al. (2013) synthesized novel derivatives of 5,7-dichloro-1,3-benzoxazole, exhibiting significant antimicrobial activities, suggesting their potential in developing antimicrobial agents (Jayanna et al., 2013).
  • Analgesic Activity and Molecular Docking : Another study by Jayanna et al. (2013) highlighted the analgesic activity and molecular docking studies of 1,3-benzoxazole derivatives, indicating their potential in pain management (Jayanna et al., 2013).
  • Antioxidant and Anthelmintic Activities : Satyendra et al. (2011) discovered that certain benzoxazole-triazolo-thione derivatives, synthesized from 5,7-dichloro-1,3-benzoxazole, exhibit potential antioxidant and anthelmintic activities (Satyendra et al., 2011).

Medicinal Chemistry

  • Antibacterial and Antioxidant Properties : Novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives have shown potent antibacterial and antioxidant activities, as reported by Jayanna et al. (2013) (Jayanna et al., 2013).

Material Science

  • Polymer Synthesis : Marcos‐Fernández et al. (2001) explored the use of benzoxazole derivatives in the synthesis of aromatic poly(amide-benzoxazole)s, demonstrating their application in developing materials with high thermal stability and mechanical strength (Marcos‐Fernández et al., 2001).

Molecular Docking Studies

  • Molecular Docking for Antimicrobial Activity : Satyendra et al. (2012) conducted molecular docking studies with GlcN-6-P synthase, revealing that 5,7-dichloro-1,3-benzoxazole derivatives could serve as potent antibacterial agents (Satyendra et al., 2012).

Safety and Hazards

5,6-Dichloro-1,3-benzoxazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with personal protective equipment, avoid dust formation, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5,6-Dichloro-1,3-benzoxazole has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Cellular Effects

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . This suggests that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

Benzoxazole derivatives have been evaluated for their pharmacological activities , suggesting that the effects of this compound may vary with dosage.

Metabolic Pathways

Benzoxazole derivatives have been found to interact with key biological targets , suggesting that this compound may be involved in various metabolic pathways.

Transport and Distribution

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets , suggesting that this compound may interact with transporters or binding proteins and may have effects on its localization or accumulation.

Subcellular Localization

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets , suggesting that this compound may be directed to specific compartments or organelles.

Properties

IUPAC Name

5,6-dichloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMICINUYKWISNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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